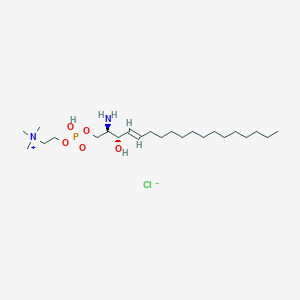
Sphingosine phosphorylcholine
Descripción general
Descripción
Sphingosine phosphorylcholine is a sphingolipid, a class of lipids that includes a sphingoid base backbone. This compound is a derivative of sphingosine, which is a long-chain amino alcohol. Sphingolipids are essential components of cell membranes and play crucial roles in cellular signaling and structural integrity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sphingosine phosphorylcholine can be synthesized through the phosphorylation of sphingosine. This process typically involves the use of phosphorylating agents such as phosphoryl chloride or phosphoryl trichloride under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane, and the temperature is maintained at a low level to prevent decomposition .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of sphingosine and phosphorylating agents into the reactor, where the reaction takes place under controlled temperature and pressure. The product is then purified using techniques such as chromatography to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Sphingosine phosphorylcholine undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its oxidized form using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert this compound to its reduced form using reducing agents such as sodium borohydride.
Substitution: This involves the replacement of the phosphorylcholine group with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride; performed in anhydrous conditions to prevent hydrolysis.
Substitution: Alkyl halides; conducted in the presence of a base like sodium hydroxide to facilitate the substitution reaction.
Major Products:
Oxidation: Oxidized sphingosine derivatives.
Reduction: Reduced sphingosine derivatives.
Substitution: Alkylated sphingosine derivatives.
Aplicaciones Científicas De Investigación
Sphingosine phosphorylcholine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of sphingolipids in various chemical reactions.
Biology: Plays a role in cellular signaling pathways, particularly in the regulation of cell growth, differentiation, and apoptosis.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the formulation of cosmetics and skincare products due to its role in maintaining cell membrane integrity and hydration
Mecanismo De Acción
Sphingosine phosphorylcholine exerts its effects through several molecular targets and pathways:
Cell Signaling: It acts as a signaling molecule by binding to specific receptors on the cell surface, initiating a cascade of intracellular events that regulate various cellular processes.
Molecular Targets: The primary targets include sphingosine-1-phosphate receptors, which are involved in regulating cell migration, proliferation, and survival.
Pathways Involved: The compound influences pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation, and the PI3K/Akt pathway, which is involved in cell survival and apoptosis
Comparación Con Compuestos Similares
Sphingosine phosphorylcholine is unique among sphingolipids due to its specific structure and functions. Similar compounds include:
Sphingomyelin: Similar in structure but differs in its role in forming myelin sheaths around nerve cells.
Ceramide: A precursor to this compound, involved in cellular stress responses and apoptosis.
Sphingosine-1-phosphate: A potent signaling molecule involved in immune cell trafficking and vascular development .
Propiedades
IUPAC Name |
2-[[(E,2R,3S)-2-amino-3-hydroxyoctadec-4-enoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H49N2O5P.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)22(24)21-30-31(27,28)29-20-19-25(2,3)4;/h17-18,22-23,26H,5-16,19-21,24H2,1-4H3;1H/b18-17+;/t22-,23+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTWQKXBJUBAKS-WQADZSDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)OCC[N+](C)(C)C)N)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](COP(=O)(O)OCC[N+](C)(C)C)N)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H50ClN2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10216-23-6 | |
| Record name | Sphingosine phosphorylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010216236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



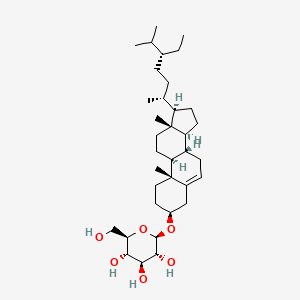

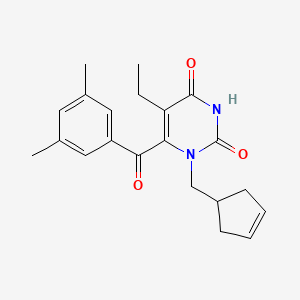
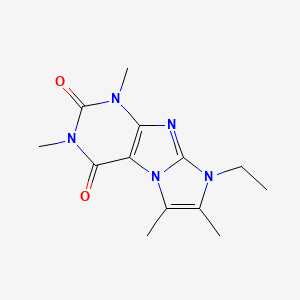

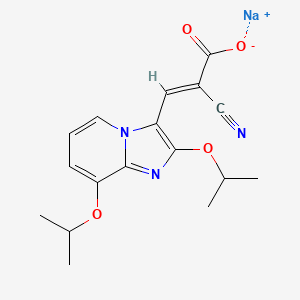

![Naphtho[1,2-d]thiazol-2-amine](/img/structure/B1681003.png)
![2-[(3S,10S,13R,14R,17S)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,17-octahydro-1H-cyclopenta[a]phenanthren-14-yl]acetic acid](/img/structure/B1681005.png)

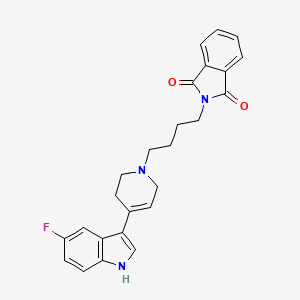
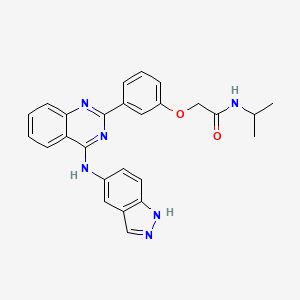
![(2S,3R)-3-(3,4-Dihydroxyphenyl)-2-[3-(4-fluorophenyl)propylamino]-3-hydroxy-1-pyrrolidin-1-ylpropan-1-one;hydrobromide](/img/structure/B1681011.png)
